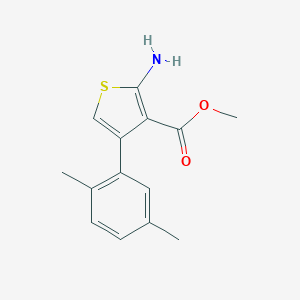

Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

説明

特性

IUPAC Name |

methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-8-4-5-9(2)10(6-8)11-7-18-13(15)12(11)14(16)17-3/h4-7H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJZCTOWRDLENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352748 | |

| Record name | methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350990-26-0 | |

| Record name | methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate via the Gewald Reaction

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the synthesis of Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The document details a robust and efficient one-pot protocol based on the Gewald aminothiophene synthesis, a multi-component reaction renowned for its versatility and atom economy.[1][2] We will dissect the underlying reaction mechanism, provide a meticulously detailed experimental workflow, and offer expert insights into process optimization, characterization, and troubleshooting. This guide is designed to be a self-validating resource, grounded in established chemical principles and supported by authoritative references, enabling researchers to confidently replicate and adapt this synthesis for their specific applications.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a privileged heterocyclic motif that forms the structural backbone of numerous compounds with diverse and potent biological activities.[3] These derivatives are integral to the development of pharmaceuticals, exhibiting properties such as antimicrobial, anti-inflammatory, and kinase inhibition activities.[4][5] Furthermore, their unique electronic properties make them valuable in the realm of functional materials, including organic light-emitting diodes (OLEDs) and field-effect transistors.[6][7]

The target molecule, Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate, is a polysubstituted 2-aminothiophene of particular interest as a versatile building block for creating more complex molecular architectures. Its synthesis is most effectively achieved through the Gewald reaction, a one-pot condensation of a ketone, an α-cyanoester, and elemental sulfur, catalyzed by a base.[1][8] This multicomponent approach is highly convergent and aligns with the principles of green chemistry by minimizing steps and improving overall efficiency.[8][9]

The Gewald Reaction: Mechanistic Insights

The Gewald reaction proceeds through a sophisticated sequence of base-catalyzed steps, transforming simple acyclic precursors into the final aromatic thiophene ring.[10] While the exact mechanism, particularly concerning the activation of elemental sulfur, has been a subject of detailed study, a widely accepted pathway has been elucidated.[11][12]

The reaction is initiated by a Knoevenagel condensation between the ketone (2,5-dimethylacetophenone) and the active methylene compound (methyl cyanoacetate).[11][13] The base, typically a secondary amine like morpholine or diethylamine, deprotonates the α-carbon of the cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.

The next crucial phase involves the addition of sulfur . The base is believed to activate the S₈ ring, forming polysulfide anions that facilitate a nucleophilic attack on the β-carbon of the Knoevenagel product (a Michael addition).[10] This is followed by an intramolecular cyclization, where the newly formed sulfur-containing group attacks the nitrile carbon. The reaction concludes with a tautomerization step, which results in the formation of the stable, aromatic 2-aminothiophene ring.[1] This final aromatization is the primary thermodynamic driving force for the entire reaction sequence.[12]

Caption: The mechanistic pathway of the Gewald reaction for the target molecule.

Experimental Protocol

This section provides a comprehensive, field-proven protocol for the synthesis of Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass | Notes |

| 2,5-Dimethylacetophenone | 148.20 | 10 | 1.48 g (1.46 mL) | Starting ketone |

| Methyl Cyanoacetate | 99.09 | 10 | 0.99 g (0.88 mL) | Active methylene compound |

| Elemental Sulfur | 32.07 (as S) | 10 | 0.32 g | Powdered |

| Morpholine | 87.12 | 10 | 0.87 g (0.87 mL) | Base/Catalyst |

| Methanol | 32.04 | - | 20 mL | Solvent |

| Ethanol | 46.07 | - | As needed | For recrystallization |

| Equipment | ||||

| 100 mL Round-bottom flask | ||||

| Magnetic stirrer and stir bar | ||||

| Condenser | ||||

| Heating mantle / Oil bath | ||||

| Thermometer | ||||

| Buchner funnel and flask | ||||

| Standard laboratory glassware | ||||

| Thin Layer Chromatography (TLC) plates | For reaction monitoring |

Step-by-Step Synthesis

The following workflow outlines the one-pot synthesis procedure.

Caption: Experimental workflow for the one-pot Gewald synthesis.

-

Reagent Charging : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethylacetophenone (1.48 g, 10 mmol), methyl cyanoacetate (0.99 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and methanol (20 mL).[6]

-

Catalyst Addition : Begin stirring the mixture. Slowly add morpholine (0.87 mL, 10 mmol) to the flask over a period of 5-10 minutes. An exothermic reaction may be observed.

-

Reaction Heating : Attach a condenser to the flask and gently heat the reaction mixture to 45-50 °C using a heating mantle or oil bath.[6]

-

Reaction Monitoring : Maintain stirring at this temperature for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cooling and Precipitation : After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The crude product will typically precipitate as a solid. The flask can be further cooled in an ice bath to maximize precipitation.

-

Isolation : Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing : Wash the filter cake with a small amount of cold ethanol to remove residual solvent and soluble impurities.[6]

-

Purification : Transfer the crude solid to a clean flask. Purify the product by recrystallization from a suitable solvent, such as hot ethanol.[4] Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature to form crystals.

-

Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum to obtain the final product, Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate.

Work-up and Purification Insights

The choice of a secondary amine like morpholine as the base is strategic; it is not only an effective catalyst for the Knoevenagel condensation but also excels at dissolving elemental sulfur, thereby increasing its reactivity.[10] The precipitation of the product upon cooling provides a straightforward initial purification step. For higher purity, column chromatography using a silica gel stationary phase and a hexane/ethyl acetate mobile phase can be employed as an alternative to recrystallization.[7][9]

Characterization and Validation

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

Appearance : Expected to be a crystalline solid (white to pale yellow).

-

Yield : Typical yields for this reaction range from 70-85% after purification.[6]

-

Melting Point : A sharp melting point range indicates high purity.

-

¹H NMR Spectroscopy : The proton NMR spectrum should show characteristic signals for the aromatic protons of the dimethylphenyl group, the methyl ester protons, the two amine protons (which are D₂O exchangeable), and the thiophene ring proton.

-

¹³C NMR Spectroscopy : The carbon NMR will confirm the presence of all unique carbon atoms, including the carbonyl carbon of the ester and the carbons of the thiophene and phenyl rings.

-

IR Spectroscopy : The infrared spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3450 cm⁻¹), the C=O stretching of the ester (around 1660 cm⁻¹), and C=C stretching of the aromatic rings.[6]

-

Mass Spectrometry : ESI-MS will confirm the molecular weight of the target compound.

Process Control and Troubleshooting

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Inactive catalyst/base.- Reaction temperature too low.- Insufficient reaction time. | - Use fresh, high-purity morpholine.- Ensure the internal temperature is maintained at 45-50°C.- Extend reaction time and monitor by TLC. |

| Incomplete Reaction | - Poor mixing.- Stoichiometry of reagents is incorrect. | - Ensure vigorous and consistent stirring.- Accurately measure all reactants. |

| Oily or Impure Product | - Incomplete precipitation.- Side reactions due to overheating. | - Cool the reaction mixture in an ice bath for a longer duration.- Re-purify via recrystallization or column chromatography.- Strictly control the reaction temperature. |

| Dark-colored Product | - Formation of sulfur-based polymeric byproducts. | - Ensure slow addition of the base.- A charcoal treatment during recrystallization may help decolorize the product. |

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2,5-Dimethylacetophenone : Combustible liquid. Handle away from ignition sources.

-

Methyl Cyanoacetate : Toxic if swallowed or in contact with skin. Causes serious eye irritation.

-

Morpholine : Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.

-

Methanol : Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide has presented a detailed and scientifically grounded protocol for the synthesis of Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate. By leveraging the efficiency of the one-pot Gewald reaction, this valuable 2-aminothiophene building block can be prepared in high yield. The provided mechanistic insights, step-by-step instructions, and troubleshooting advice equip researchers with the necessary tools to successfully perform this synthesis and utilize its product in advanced drug discovery and material science applications.

References

-

Wikipedia. Gewald reaction. [Link]

-

Iranian Journal of Pharmaceutical Research. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

National Center for Biotechnology Information (PMC). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. [Link]

-

ACS Publications - The Journal of Organic Chemistry. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

-

Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]

-

ARKIVOC. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

National Center for Biotechnology Information (PMC). Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

- Google Patents.

-

Organic Chemistry Portal. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. [Link]

-

National Center for Biotechnology Information (PMC). Green methodologies for the synthesis of 2-aminothiophene. [Link]

-

ResearchGate. Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... [Link]

-

MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]

-

TÜBİTAK Academic Journals. Chemistry of 2-aminothiophene-3-carboxamide and related compounds. [Link]

-

Semantics Scholar. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

Sources

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Gewald Reaction [organic-chemistry.org]

Chemical properties of Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

An In-Depth Technical Guide to the Chemical Properties and Synthetic Pathways of Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

Abstract

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmacologically active agents.[1][2] This guide provides a comprehensive technical overview of the chemical properties, synthesis, and reactive potential of a specific, highly functionalized derivative: Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate. While direct experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related analogs and foundational chemical principles to provide a robust predictive analysis. It is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound as a versatile building block in the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The title compound is a polysubstituted thiophene characterized by an amino group at the C2 position, a methyl carboxylate at C3, and a 2,5-dimethylphenyl moiety at the C4 position. This unique arrangement of functional groups imparts a distinct combination of electronic and steric properties that govern its reactivity and potential biological interactions.

The intramolecular hydrogen bond between the 2-amino group and the 3-carboxylate's carbonyl oxygen is a key structural feature, often resulting in a planar, six-membered ring motif (S(6) ring).[3] This planarity influences the molecule's conformation and crystalline packing.[3][4]

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₂S | Calculated |

| Molecular Weight | 261.34 g/mol | Calculated |

| Hydrogen Bond Donors | 1 (from -NH₂) | Predicted |

| Hydrogen Bond Acceptors | 3 (from C=O, -O-, and N) | Predicted |

| Rotatable Bonds | 2 | Predicted |

| Topological Polar Surface Area | 80.6 Ų | By analogy[5] |

Synthesis via the Gewald Reaction: Mechanism and Protocol

The most efficient and widely adopted method for synthesizing 2-aminothiophenes is the Gewald three-component reaction.[6][7] This one-pot synthesis combines a ketone, an active methylene nitrile (such as methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[8][9]

Mechanistic Causality

The reaction proceeds through a well-elucidated sequence. The choice of a basic catalyst (e.g., morpholine, diethylamine) is critical as it facilitates the initial Knoevenagel condensation between the ketone and the active methylene compound.[6][9] This step generates an α,β-unsaturated nitrile intermediate. Subsequently, the base promotes the addition of sulfur via a thiolate intermediate, which then undergoes intramolecular cyclization by attacking the nitrile group. The final step is a tautomerization that yields the stable, aromatic 2-aminothiophene ring.[9][10]

Caption: The Gewald reaction mechanism for synthesis.

Self-Validating Experimental Protocol

This protocol is adapted from established procedures for analogous compounds and is designed for high yield and purity.[11]

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-(2,5-dimethylphenyl)ethanone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in 50 mL of ethanol.

-

Catalyst Addition: While stirring, slowly add morpholine (5 mL) dropwise over 30 minutes at room temperature. The choice of morpholine ensures controlled reaction initiation without excessive heat generation. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to 45-50°C and maintain stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: Allow the reaction mixture to cool to room temperature. A precipitate will form. If precipitation is slow, the flask can be cooled in an ice bath.

-

Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 15 mL) to remove residual reactants and catalyst.

-

Recrystallization: Recrystallize the crude product from a minimal amount of hot ethanol to yield the pure title compound as a crystalline solid. This step is self-validating; the formation of well-defined crystals is indicative of high purity.

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic analysis is essential for structural confirmation. The following predictions are based on data from structurally similar compounds and fundamental principles of spectroscopy.[5][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

-NH₂ Protons: A broad singlet around δ 7.20 ppm, which disappears upon D₂O exchange.[11]

-

Aromatic Protons (dimethylphenyl): A set of multiplets between δ 7.00-7.40 ppm.

-

Thiophene C5-H Proton: A singlet around δ 6.50-6.80 ppm.

-

-OCH₃ Protons (ester): A sharp singlet at approximately δ 3.70 ppm.[11]

-

-CH₃ Protons (aromatic): Two distinct singlets between δ 2.20-2.50 ppm.

-

-

¹³C NMR: The carbon spectrum will confirm the carbon framework. Key predicted shifts include the ester carbonyl (~165 ppm), aromatic carbons (115-145 ppm), and the methyl carbons (~15-21 ppm and ~51 ppm for the ester).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The presence of intramolecular hydrogen bonding significantly influences the position of the N-H and C=O stretching frequencies.[11]

Table 2: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode | Rationale and Reference |

| Amine (-NH₂) | 3420 & 3310 | Asymmetric & Symmetric N-H Stretch | Typical for primary amines on an aromatic ring.[11] |

| Ester (C=O) | 1650 - 1665 | C=O Stretch | Frequency is lowered from the typical ~1720 cm⁻¹ due to conjugation and intramolecular H-bonding.[11] |

| Aromatic Ring | 1580, 1490, 1450 | C=C Stretch | Characteristic absorptions for substituted aromatic and heteroaromatic systems.[13] |

| Ester (C-O) | ~1270 | C-O Stretch | Strong band confirming the ester linkage.[11] |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Molecular Ion (M⁺): A strong molecular ion peak is expected at m/z = 261.

-

Isotope Peak (M+2)⁺: A characteristic peak at m/z = 263 with an intensity of ~4.5% relative to the M⁺ peak, confirming the presence of a single sulfur atom.[14]

-

Key Fragments: Common fragmentation pathways would likely involve the loss of the methoxy radical (•OCH₃) to give a fragment at m/z = 230, or the loss of the entire methoxycarbonyl radical (•COOCH₃) to give a fragment at m/z = 202.

Chemical Reactivity and Applications in Drug Development

The title compound is a trifunctional molecule, with reactivity centered on the nucleophilic amino group, the electrophilic ester, and the C5 position of the thiophene ring.

Key Reactive Sites

-

2-Amino Group: The primary amine is highly nucleophilic and serves as the principal site for derivatization. It readily reacts with electrophiles like acyl chlorides, isocyanates, and aldehydes (to form Schiff bases).

-

3-Carboxylate Group: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

-

Heterocyclic Core: The electron-rich thiophene ring can undergo electrophilic substitution, primarily at the C5 position.

Gateway to Privileged Scaffolds: Thieno[2,3-d]pyrimidines

The most significant application for this class of compounds in drug development is as a precursor to thieno[2,3-d]pyrimidines.[15][16] This fused heterocyclic system is a "privileged scaffold" found in numerous kinase inhibitors and other targeted therapies.[7] The vicinal amino and ester groups are perfectly positioned to cyclize with one-carbon synthons like formamide or urea.

Caption: Key reactions of the title compound.

This reactivity makes Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate an invaluable intermediate for building libraries of complex molecules for high-throughput screening in drug discovery programs.[17]

Conclusion

Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate is a highly functionalized heterocyclic compound with significant potential as a synthetic intermediate. Its efficient synthesis via the Gewald reaction, combined with the versatile reactivity of its amino and ester groups, makes it an attractive starting material for constructing complex molecular architectures, particularly the medicinally relevant thienopyrimidine scaffold. The predictive spectroscopic and physicochemical data provided in this guide offer a solid foundation for researchers to identify, characterize, and strategically employ this compound in their synthetic and drug discovery endeavors.

References

-

Ghorab, M. M., Al-Said, M. S., Ghabbour, H. A., Chia, T. S., & Fun, H. K. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(11), o2111. [Link]

-

ResearchGate. (n.d.). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-amino-4-ethyl-5-methyl-3-thiophenecarboxylate. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Jorgensen, K. A., & Rasmussen, L. H. (2019). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 84(15), 9455–9463. [Link]

-

IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved January 25, 2026, from [Link]

-

Al-Yasari, R. K. (2016). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2995-3000. [Link]

-

ResearchGate. (n.d.). The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 2-Aminothiophene-3-carboxamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Margl, L., Teuscher, E., & Sticher, O. (1998). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Pharmaceutical and Pharmacological Letters, 8(2), 66-69. [Link]

-

911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved January 25, 2026, from [Link]

-

International Journal of Pharmacy and Biological Sciences. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved January 25, 2026, from [Link]

-

Gronowitz, S. (1959). The Infrared Absorption Spectra of Thiophene Derivatives. Arkiv för Kemi, 13, 239-248. [Link]

-

Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy, 33(5), 14-21. [Link]

-

Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

- Google Patents. (n.d.). US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates.

-

MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433. [Link]

-

Dwivedi, A. R., Jadhav, H. R., & Thakur, S. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1871-1896. [Link]

-

Synlett. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. Retrieved January 25, 2026, from [Link]

-

Palacios, E. G., Juárez-López, G., & Monhemius, A. J. (2003). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Hydrometallurgy, 70(1-3), 41-51. [Link]

-

Oriental Journal of Chemistry. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved January 25, 2026, from [Link]

-

Der Pharma Chemica. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved January 25, 2026, from [Link]

-

Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-841. [Link]

-

ChemRxiv. (2019). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

ResearchGate. (n.d.). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Retrieved January 25, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate. Retrieved January 25, 2026, from [Link]

-

ARKIVOC. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

-

MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1849. [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 2-amino-4-ethyl-5-methyl-3-thiophenecarboxylate | C9H13NO2S | CID 597615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. asianpubs.org [asianpubs.org]

- 12. rsc.org [rsc.org]

- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 14. researchgate.net [researchgate.net]

- 15. Methyl 2-aminothiophene-3-carboxylate 97 4651-81-4 [sigmaaldrich.com]

- 16. ETHYL 2-AMINO-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE | 4815-24-1 [chemicalbook.com]

- 17. chemimpex.com [chemimpex.com]

The Central Role of 2-Aminothiophenes and Spectroscopic Validation

An In-Depth Technical Guide to the Spectroscopic Data of Substituted 2-Aminothiophenes

Substituted 2-aminothiophenes are a cornerstone of modern medicinal chemistry and material science.[1] Their scaffold is a privileged structure found in a wide array of pharmacologically active agents, including anti-inflammatory, antimicrobial, and antiviral compounds.[1][2] The versatility of this heterocyclic motif stems from its synthetic accessibility, most notably through the robust and highly adaptable Gewald reaction, and its capacity for diverse functionalization.[1][3][4][5][6]

Given their prevalence, the unambiguous structural confirmation and purity assessment of newly synthesized 2-aminothiophene derivatives are paramount. Spectroscopic analysis is the bedrock of this validation process. A multi-technique approach, combining Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, provides a holistic and definitive characterization of these molecules. This guide explains the causality behind experimental choices and data interpretation for each of these critical techniques.

Synthesis as the Starting Point: The Gewald Reaction Workflow

To understand the analysis, one must first appreciate the synthesis. The Gewald three-component reaction is the most prevalent method for creating polysubstituted 2-aminothiophenes.[4][7][8] It involves the condensation of a ketone or aldehyde with an α-cyano ester (or other active methylene compound) and elemental sulfur in the presence of a base.[4][7]

The self-validating nature of this synthesis protocol lies in the expected spectroscopic profile of the product. The disappearance of starting material signals (e.g., aldehyde proton in ¹H NMR) and the appearance of characteristic 2-aminothiophene signals provide immediate feedback on reaction success.

Caption: A generalized workflow for the Gewald synthesis and subsequent characterization of 2-aminothiophenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic molecules. For 2-aminothiophenes, both ¹H and ¹³C NMR provide a wealth of information regarding substitution patterns and electronic environments.

¹H NMR Spectroscopy

Principle & Rationale: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) of a proton is highly sensitive to the electron density around it.

Characteristic Signals & Interpretation:

-

NH₂ Protons: The amino group protons typically appear as a broad singlet. Their chemical shift is highly variable (δ 4.5 - 7.5 ppm) and depends on the solvent, concentration, and the electronic nature of substituents on the thiophene ring. Electron-withdrawing groups (EWGs) on the ring deshield these protons, shifting them downfield.

-

Thiophene Ring Protons: The protons directly attached to the thiophene ring (H4 and H5) are found in the aromatic region (δ 6.0 - 8.0 ppm). Their exact chemical shift is a reliable indicator of the substitution pattern. For example, an EWG at C3 will significantly deshield the H4 proton.

-

Substituent Protons: Protons on alkyl or aryl substituents will appear in their characteristic regions (e.g., alkyl protons at δ 0.8 - 4.0 ppm).[9]

Data Summary: ¹H NMR Chemical Shifts (δ, ppm) for Representative 2-Aminothiophenes

| Compound | R³ | R⁴ | R⁵ | H4/H5 (ppm) | NH₂ (ppm) | Solvent |

|---|---|---|---|---|---|---|

| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | -COOEt | -Ph | -H | 6.85 (s, H5) | 5.90 (br s) | CDCl₃ |

| 2-Amino-3-cyanothiophene | -CN | -H | -H | 6.55 (d, H4), 7.20 (d, H5) | 5.10 (br s) | DMSO-d₆ |

| 2-Amino-3-benzoyl-4,5-dimethylthiophene | -COPh | -Me | -Me | No aromatic H | 7.15 (br s) | CDCl₃ |

Note: Data is compiled and generalized from various literature sources. Exact values may vary.[10]

¹³C NMR Spectroscopy

Principle & Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. While natural abundance of ¹³C is low (~1.1%), modern techniques provide high-resolution spectra.[11] The chemical shifts are spread over a much wider range (0-220 ppm) than in ¹H NMR, minimizing signal overlap.[12][13]

Characteristic Signals & Interpretation:

-

Thiophene Ring Carbons: The carbon atoms of the thiophene ring typically resonate between δ 100 and 160 ppm.[14] The C2 carbon, bearing the amino group, is highly shielded and appears furthest upfield among the ring carbons (around δ 100-120 ppm), while the C5 carbon is often the most downfield.

-

C3 Substituent Carbons: The carbon of a nitrile group (-CN) at C3 is a key identifier, appearing around δ 115-120 ppm. A carbonyl carbon from an ester or ketone at this position will be significantly downfield (δ 160-170 ppm for esters, >190 ppm for ketones).[12]

-

Substituent Carbons: Carbons in alkyl and aryl substituents appear in their expected regions.

Data Summary: ¹³C NMR Chemical Shifts (δ, ppm) for Representative Thiophene Carbons

| Carbon Position | General Chemical Shift Range (ppm) | Influencing Factors |

|---|---|---|

| C2 (-NH₂) | 150 - 165 | Generally downfield due to heteroatom and aromaticity. |

| C3 | 95 - 115 | Highly sensitive to the C3 substituent. Upfield shift. |

| C4 | 120 - 140 | Influenced by both C3 and C5 substituents. |

| C5 | 115 - 135 | Influenced by the C5 substituent. |

Note: These are typical ranges and can be significantly affected by the specific substituents on the ring.[11][12][13]

Infrared (IR) Spectroscopy: Probing Functional Groups

Principle & Rationale: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies (wavenumbers, cm⁻¹), making it an excellent tool for identifying their presence or absence.[15][16]

Characteristic Signals & Interpretation: The IR spectrum of a 2-aminothiophene is a composite of its core functional groups. The analysis is a process of confirmation; the presence of all expected peaks validates the structure.

-

N-H Stretching: The primary amine (-NH₂) group is identified by a pair of medium-to-sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.[15]

-

C≡N Stretching: If a nitrile group is present (a common feature from Gewald syntheses), a strong, sharp absorption will be observed around 2200-2230 cm⁻¹.[16] Its high intensity and unique position make it a powerful diagnostic peak.

-

C=O Stretching: An ester or ketone substituent at C3 will show a very strong, sharp absorption in the 1650-1750 cm⁻¹ region. The exact position is sensitive to conjugation with the thiophene ring.

-

C=C Stretching: Aromatic C=C stretching vibrations of the thiophene ring appear in the 1400-1600 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from substituents appears just below 3000 cm⁻¹.[15][16]

Data Summary: Key IR Absorption Frequencies (cm⁻¹)

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (often two bands) |

| Nitrile (-C≡N) | C≡N Stretch | 2200 - 2230 | Strong, Sharp |

| Ester (-COOR) | C=O Stretch | 1700 - 1730 | Strong, Sharp |

| Thiophene Ring | C=C Stretch | 1400 - 1600 | Medium to Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural analysis, it provides the molecular weight of the compound (from the molecular ion, M⁺) and offers structural clues through the analysis of fragmentation patterns.[17]

Characteristic Signals & Interpretation:

-

Molecular Ion (M⁺): The peak with the highest m/z value typically corresponds to the molecular ion. Its mass must match the calculated molecular weight of the target compound. The presence of sulfur often gives a characteristic M+2 peak with an abundance of ~4.4% relative to the M⁺ peak, due to the natural abundance of the ³⁴S isotope.[18]

-

Fragmentation Patterns: Substituted 2-aminothiophenes often undergo fragmentation through the loss of substituents.[19][20][21]

-

Loss of Substituents: Common fragmentation includes the loss of parts of an ester group (e.g., -OR, -COOR) or side chains from the C4 and C5 positions.

-

Ring Fragmentation: The thiophene ring itself can fragment, although this is often less favorable than the loss of substituents.

-

Caption: Common fragmentation pathways for a substituted 2-aminothiophene ester in mass spectrometry.

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Principle & Rationale: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. It is particularly useful for characterizing conjugated π-systems, such as the thiophene ring.[22]

Characteristic Signals & Interpretation:

-

π → π Transitions:* Thiophene and its derivatives typically exhibit strong absorption bands between 230-350 nm, corresponding to π → π* transitions within the conjugated system.[23]

-

Effect of Substituents: The position of the maximum absorbance (λ_max) is highly sensitive to the nature and position of substituents.

-

Bathochromic Shift (Red Shift): Extending the conjugation (e.g., adding an aryl group at C5) or adding electron-donating groups (-NH₂, -OR) will shift the λ_max to a longer wavelength.

-

Hypsochromic Shift (Blue Shift): Groups that disrupt the conjugation can cause a shift to shorter wavelengths.

-

-

Influence of Electron-Withdrawing Groups: EWGs like -CN or -COOR in conjugation with the ring also lead to a bathochromic shift.[24] The extent of this shift provides insight into the electronic structure of the molecule.[25]

Experimental Protocols

General Protocol for the Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

-

Rationale: This protocol provides a representative, verifiable method for synthesizing a common 2-aminothiophene scaffold.

-

Reagent Preparation: To a 100 mL round-bottom flask, add acetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol).

-

Solvent and Catalyst: Add 30 mL of ethanol, followed by the dropwise addition of morpholine (10 mmol) with stirring.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water with vigorous stirring.

-

Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water and then a small amount of cold ethanol.

-

Purification: Recrystallize the crude solid from hot ethanol to yield the pure product. Dry under vacuum. The final product's identity and purity must be confirmed by the spectroscopic methods outlined above.[10]

Sample Preparation for Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and that solvent peaks do not overlap with key analyte signals.

-

IR Spectroscopy: For solid samples, the KBr pellet method is standard. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid powder.[26]

-

Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile. The sample is then introduced into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography (LC-MS).

-

UV-Vis Spectroscopy: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

Conclusion

The structural characterization of substituted 2-aminothiophenes is a systematic process that relies on the convergent evidence from multiple spectroscopic techniques. ¹H and ¹³C NMR serve to define the carbon-hydrogen framework and substitution pattern, IR spectroscopy confirms the presence of key functional groups, mass spectrometry validates the molecular weight and provides fragmentation clues, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. By judiciously applying and correctly interpreting the data from these methods, researchers can confidently and unambiguously confirm the structure and purity of these vital chemical entities.

References

-

Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]

-

2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]

-

ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications. ResearchGate. [Link]

-

2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. PubMed. [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]

-

Dyes derived from aminothiophenes—Part 2. Spectroscepic properties of some disperse dyes derived from 2-aminothiophenes. Sci-Hub. [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... ResearchGate. [Link]

-

Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. PubMed. [Link]

-

Selected biologically active 2-aminothiophenes. ResearchGate. [Link]

-

a new protocol for the synthesis of 2-aminothiophenes through the gewald reaction in solvent-free conditions. Semantic Scholar. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

-

The Ultraviolet Spectra of the Thiophene Derivatives. Osaka Prefecture University. [Link]

-

Experimental and theoretical IR spectra of thiophene. ResearchGate. [Link]

-

Spectroscopic and Spectrometric Applications for the Identification of Bioactive Compounds from Vegetal Extracts. MDPI. [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

12.8 Infrared Spectra of Some Common Functional Groups. OpenStax. [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme. [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

Fundamentals of MS (7 of 7) - Fragmentation. YouTube. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

-

Specific features of UV-vis absorption spectra of cis- and trans-polythiophenes. PubMed. [Link]

Sources

- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. d-nb.info [d-nb.info]

- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. ijpbs.com [ijpbs.com]

- 11. compoundchem.com [compoundchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. m.youtube.com [m.youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. mdpi.com [mdpi.com]

- 23. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 24. Sci-Hub. Dyes derived from aminothiophenes—Part 2. Spectroscepic properties of some disperse dyes derived from 2-aminothiophenes / Dyes and Pigments, 1997 [sci-hub.ru]

- 25. Specific features of UV-vis absorption spectra of cis- and trans-polythiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. iosrjournals.org [iosrjournals.org]

The Physicochemical Landscape of Aminothiophene Esters: A Guide to Core Properties and Solubility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Aminothiophene esters represent a cornerstone class of heterocyclic compounds, pivotal in the landscape of medicinal chemistry and materials science. Their inherent structural motifs are frequently encountered in a wide array of biologically active agents, making them a subject of intense research.[1][2][3] The journey from a promising lead compound to a viable drug candidate is intrinsically linked to its physicochemical properties. Poor solubility, for instance, is a primary driver of low oral bioavailability, a challenge that can terminate the development of an otherwise potent molecule.[4] This guide is crafted to provide researchers, chemists, and formulation scientists with an in-depth understanding of the core physical properties and solubility characteristics of aminothiophene esters. We will move beyond mere data tabulation to explore the causal relationships between molecular structure and observable properties, grounding our discussion in established chemical principles and providing field-tested experimental protocols.

Chapter 1: Core Physicochemical Properties: From Molecular Structure to Bulk Characteristics

The predictable manipulation of a compound's behavior begins with a fundamental understanding of its intrinsic properties. For aminothiophene esters, the interplay between the aromatic thiophene ring, the basic amino group, and the polar ester moiety dictates their physical state, melting and boiling points, and spectral signatures.

The Interplay of Functional Groups and Intermolecular Forces

The archetypal aminothiophene ester structure is a delicate balance of lipophilic and hydrophilic regions. The sulfur-containing thiophene ring provides a degree of aromaticity and a significant non-polar surface area. Conversely, the primary or secondary amino group acts as a hydrogen bond donor, while the ester's carbonyl oxygen serves as a hydrogen bond acceptor. This capacity for hydrogen bonding, coupled with dipole-dipole interactions from the polar ester group, results in these compounds typically being crystalline solids at room temperature.[5][6][7]

Solid-State Properties: Melting Point and Appearance

The melting point (M.P.) is a critical parameter for purity assessment and is highly sensitive to the efficiency of crystal lattice packing and the strength of intermolecular forces.

-

Causality in Melting Point Variation: Higher molecular weight, increased molecular symmetry (which improves crystal packing), and extensive intermolecular hydrogen bonding all contribute to a higher melting point. Substituents on the thiophene ring or the amino group can dramatically alter the M.P. by introducing steric hindrance or additional points of interaction.

Table 1: Physical Properties of Selected Aminothiophene Esters

| Compound Name | Molecular Formula | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Ethyl 2-amino-thiophene-3-carboxylate | C₇H₉NO₂S | Brown Solid | 42[7] | 273.6 (at 760 mmHg)[7] | 1.262[7] |

| Methyl 2-aminothiophene-3-carboxylic acid | C₆H₇NO₂S | White to off-white solid | 58 - 62[6] | 272 - 273[6] | Not Available |

| Methyl 4-aminothiophene-2-carboxylate | C₆H₇NO₂S | White to light yellow Solid | 82 - 84[5] | 318.9 (Predicted)[5] | 1.319[5] |

| Methyl 5-aminothiophene-2-carboxylate | C₆H₇NO₂S | Solid | 70 - 72[5] | Not Available | Not Available |

| Ethyl 2-(furan-2-ylamino)-4-phenylthiophene-3-carboxylate | C₁₉H₁₆ClNO₂S (derivative shown) | Solid | 203[1] | Not Available | Not Available |

Chapter 2: The Solubility Profile: A Critical Parameter for Drug Development

Solubility is arguably the most critical physical property for drug candidates, directly influencing dissolution rate, absorption, and ultimately, bioavailability.[4] The "like dissolves like" principle serves as our primary guide, where solubility is maximized when the intermolecular forces between solvent and solute molecules are comparable.[8]

Solubility in Aqueous vs. Organic Media

Due to their significant hydrocarbon structure, most aminothiophene esters exhibit poor solubility in water.[6][9] However, they are often readily soluble in common organic solvents such as dichloromethane, chloroform, and dimethylformamide (DMF), which can effectively solvate both the polar and non-polar regions of the molecule.[6][10]

The Power of pH: Leveraging Basicity for Aqueous Solubility

A key feature of aminothiophene esters is the basicity of the amino group. This provides a crucial handle for manipulating aqueous solubility. In an acidic environment (pH < pKa of the conjugate acid), the amino group becomes protonated, forming a water-soluble ammonium salt. This acid-solubility is a cornerstone of formulation development and is a reliable indicator of the presence of a basic functional group.[11]

-

Expert Insight: The transition from a neutral, water-insoluble compound to a soluble salt by lowering the pH is a self-validating test. If a compound dissolves in aqueous HCl, and subsequently precipitates upon neutralization with a base (e.g., NaOH), the presence of a basic functional group is unequivocally confirmed.[12]

Logical Framework for Solubility

The solubility of an aminothiophene ester is a multifactorial property. The following diagram illustrates the key relationships governing this critical characteristic.

Caption: Factors influencing the solubility of aminothiophene esters.

Advanced Strategy: Solubility Enhancement via Complexation

For drug development, when pH modification is insufficient, advanced formulation strategies are employed. One proven method is complexation with cyclodextrins. These truncated cone-shaped oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity. A poorly soluble aminothiophene derivative can become encapsulated within this cavity, forming an inclusion complex with significantly enhanced apparent water solubility—in one reported case, a 29-fold increase was achieved.[9][13][14]

Chapter 3: Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of molecular structure. For aminothiophene esters, IR, NMR, and UV-Vis spectroscopy each offer unique and complementary information.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

Table 2: Characteristic IR Absorption Bands for Aminothiophene Esters

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Notes |

| Amino (N-H) | Stretch | 3250 - 3400[1] | Often appears as a doublet for primary amines (-NH₂). |

| Ester Carbonyl (C=O) | Stretch | 1640 - 1760[1] | Strong, sharp peak. Position influenced by conjugation. |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600[1] | Multiple bands are typical for the thiophene ring. |

| Ester (C-O) | Stretch | 1200 - 1300 | Strong band associated with the ester linkage. |

| C-N | Stretch | 1200 - 1360[1] | Can overlap with other signals in the fingerprint region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for elucidating the precise connectivity of atoms.

-

¹H NMR: Protons on the thiophene ring typically appear in the aromatic region (δ 6.0-8.0 ppm). The chemical shift is highly dependent on the substitution pattern. The amino group protons (-NH₂) are often broad and their chemical shift is variable, appearing between δ 3.5-5.0 ppm. Protons of the ester's alkyl group (e.g., -OCH₂CH₃) show characteristic splitting patterns and chemical shifts (e.g., a quartet around δ 4.3 ppm and a triplet around δ 1.3 ppm for an ethyl ester).[1][5]

-

¹³C NMR: The ester carbonyl carbon is highly deshielded, appearing around δ 160-175 ppm. Carbons of the thiophene ring resonate in the δ 110-150 ppm range.[15]

UV-Vis Spectroscopy

The conjugated π-system of the aminothiophene ring gives rise to characteristic absorptions in the UV-Vis spectrum, typically in the 200-400 nm range. These absorptions correspond to π → π* and n → π* electronic transitions.[16][17] The exact position of the absorption maximum (λ_max) is sensitive to substituents and the solvent environment.

Chapter 4: Validated Experimental Protocols

The following protocols describe robust, field-tested methods for determining the key properties discussed in this guide.

Protocol for Melting Point Determination

-

Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated digital melting point apparatus.

-

Heating: Use a rapid heating rate (10-20 °C/min) for a coarse determination. For the final measurement, repeat with a fresh sample, heating rapidly to ~20 °C below the approximate M.P., then reduce the rate to 1-2 °C/min.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (<2 °C) is indicative of high purity.

Protocol for Qualitative Solubility Testing

This workflow provides a systematic approach to characterizing a compound's solubility profile.

Caption: Experimental workflow for qualitative solubility testing.

Protocol for Spectroscopic Sample Preparation

-

FT-IR (KBr Pellet):

-

Grind 1-2 mg of the dry sample with ~100 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet press.

-

Apply pressure (as per manufacturer's instructions) to form a transparent or translucent pellet.

-

Place the pellet in the spectrometer's sample holder and acquire the spectrum.[1]

-

-

¹H and ¹³C NMR:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of an internal standard (e.g., TMS) if not already present in the solvent.

-

Cap the tube and invert several times to ensure a homogeneous solution.

-

Place the tube in the NMR spectrometer and acquire the data according to standard instrument parameters.[16]

-

-

UV-Vis:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of known concentration.

-

Perform serial dilutions to obtain a solution with an absorbance between 0.1 and 1.0.

-

Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

-

Scan across the desired wavelength range (e.g., 200-600 nm).[16]

-

Conclusion

The physical properties and solubility of aminothiophene esters are not arbitrary data points; they are direct readouts of molecular structure and the governing forces of intermolecular interactions. For the medicinal chemist, understanding these properties enables the rational design of analogues with improved pharmacokinetic profiles. For the formulation scientist, this knowledge is the bedrock upon which stable, bioavailable, and effective drug products are built. By employing the theoretical frameworks and robust experimental protocols detailed in this guide, researchers can confidently characterize these vital molecules, accelerating their journey from laboratory bench to clinical application.

References

-

Shaik, J. B., et al. (2016). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 6(2), 195-203. Available at: [Link]

-

Alchemist-chem. (n.d.). 2-Aminothiophene-3-Carboxylic Acid Methyl Ester Supplier China. Quinoline. Available at: [Link]

-

Gomha, S. M., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Medicinal Chemistry Research, 23, 122-130. Available at: [Link]

-

Kraft, O., et al. (2022). Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Mediterranean Journal of Chemistry, 12(2), 139-147. Available at: [Link]

-

Request PDF. (n.d.). Computational studies on the IR and NMR spectra of 2-aminophenol. ResearchGate. Available at: [Link]

-

Oliveira, E. E., et al. (2016). Improvement of Solubility and Antifungal Activity of a New Aminothiophene Derivative by Complexation with 2-Hydroxypropyl-β-cyclodextrin. Journal of the Brazilian Chemical Society, 27(11), 2134-2144. Available at: [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. LibreTexts. Available at: [Link]

-

Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Ibrahim, A. M. A., & Mohareb, R. M. (2022). Green methodologies for the synthesis of 2-aminothiophene. Molecular Diversity, 27(3), 1275-1301. Available at: [Link]

-

Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 27A, 136-138. Available at: [Link]

-

Eleamen, G. R. A., et al. (2016). Improvement of Solubility and Antifungal Activity of a New Aminothiophene Derivative by Complexation with 2-Hydroxypropyl-β. SciSpace. Available at: [Link]

-

Sci-Hub. (2016). Improvement of Solubility and Antifungal Activity of a New Aminothiophene Derivative by Complexation with 2-Hydroxypropyl-β-cyclodextrin. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Journal of Molecular Structure, 1244, 130949. Available at: [Link]

-

Request PDF. (n.d.). Organic- and Water-Soluble Aminoalkylsulfanyl Polythiophenes. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-Aminothiophene. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]

-

Kamal, A. M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 12, 2877-2893. Available at: [Link]

-

de Oliveira, G. G., et al. (2023). Hit-Identification to Novel Antileishmanial Agents from a β-Pinene Scaffold: from Synthesis to In Vitro. Journal of Medicinal Chemistry, 66(2), 1189-1203. Available at: [Link]

-

Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 72, 12-23. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Gaber, M., El-Ghamry, H. A., & Fathalla, S. K. (2008). 1H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine. Journal of the Chinese Chemical Society, 55(4), 874-882. Available at: [Link]

-

Kricheldorf, H. R., et al. (2000). 1 H NMR spectrum of the poly(thio ester) 4f dissolved in CDCl 3. ResearchGate. Available at: [Link]in-CDCl-3_fig3_228913957)

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-AMINO-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER CAS#: 89499-43-4 [m.chemicalbook.com]

- 6. 2-Aminothiophene-3-Carboxylic Acid Methyl Ester Supplier China | CAS 25221-54-9 | Properties, Uses & Safety [quinoline-thiophene.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chem.ws [chem.ws]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. scispace.com [scispace.com]

- 14. Sci-Hub. Improvement of Solubility and Antifungal Activity of a New Aminothiophene Derivative by Complexation with 2-Hydroxypropyl-β-cyclodextrin / Journal of the Brazilian Chemical Society, 2016 [sci-hub.red]

- 15. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 16. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. (PDF) H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine [academia.edu]

Elucidating the Molecular Architecture of Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the structural elucidation of a specific, novel derivative, Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate. This document is tailored for researchers, scientists, and drug development professionals, offering not just a procedural overview, but a deep dive into the scientific rationale behind the analytical techniques employed. We will navigate the synthesis, and then systematically dissect the molecule's identity through the lenses of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, culminating in an unambiguous structural confirmation.

Introduction: The Significance of the 2-Aminothiophene Core

The thiophene ring is a bioisosteric equivalent of the phenyl group, often enhancing a molecule's pharmacological profile.[3] Derivatives of 2-aminothiophene, in particular, are synthetic linchpins for constructing complex heterocyclic systems, including thienopyrimidines, which have demonstrated significant therapeutic potential.[1][4] Their value is underscored by their role as allosteric enhancers of A1-adenosine receptors, glucagon antagonists, and agents with antioxidant and anti-inflammatory properties.[3] The title compound, Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate, represents a novel entity within this chemical space, meriting a thorough structural characterization to unlock its potential in drug discovery programs.

Synthesis: The Gewald Reaction as a Strategic Approach

The construction of the polysubstituted 2-aminothiophene core of the title compound is efficiently achieved through the Gewald multicomponent reaction.[5][6] This one-pot synthesis is a robust and versatile method, valued for its operational simplicity and the ready availability of starting materials.[5][7]

Proposed Synthetic Pathway

The synthesis would involve the reaction of 2,5-dimethylacetophenone, methyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst, such as morpholine or diethylamine, in a suitable solvent like ethanol or methanol.[8][9]

Experimental Protocol: Synthesis via Gewald Reaction

-

To a stirred solution of 2,5-dimethylacetophenone (1 equivalent) and methyl cyanoacetate (1 equivalent) in methanol, add elemental sulfur (1.1 equivalents).

-

Slowly add morpholine (1.2 equivalents) to the mixture, maintaining the temperature below 40°C.

-

Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Filter the crude solid, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from ethanol to yield Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate as a crystalline solid.

The Elucidation Workflow: A Multi-faceted Analytical Approach

The confirmation of the molecular structure is a systematic process of piecing together evidence from various spectroscopic techniques. Each method provides a unique part of the puzzle, and their combined interpretation leads to a definitive structural assignment.

Caption: A workflow diagram illustrating the logical progression from synthesis to structural confirmation.

Mass Spectrometry: Determining the Molecular Mass and Formula

Mass spectrometry is the initial and critical step to determine the molecular weight of the synthesized compound and to propose a molecular formula.

Expected Mass Spectrum

For Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate (C₁₅H₁₇NO₂S), the expected exact mass would be approximately 275.10 g/mol . In electrospray ionization (ESI) mass spectrometry, we would anticipate observing the protonated molecular ion [M+H]⁺ at m/z 276.1.

Fragmentation Pattern Analysis

The fragmentation pattern provides corroborating evidence for the structure. Key expected fragments for an ester of this type would include:

-

Loss of the methoxy group (-OCH₃): A peak corresponding to [M-31]⁺.

-

Loss of the carbomethoxy group (-COOCH₃): A peak corresponding to [M-59]⁺.

This fragmentation pattern is a characteristic signature of methyl esters and helps to confirm the presence of this functional group.[2][10]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of the title compound is predicted to show several characteristic absorption bands that confirm the presence of its key functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Significance |

| Amine (N-H) | N-H stretching | 3450-3300 (two bands) | Confirms the primary amino group. |

| Alkyl (C-H) | C-H stretching | 3000-2850 | Indicates the methyl groups on the phenyl ring and the ester. |

| Aromatic (C-H) | C-H stretching | 3100-3000 | Suggests the presence of the aromatic phenyl ring. |

| Ester (C=O) | C=O stretching | ~1680 | Strong absorption confirming the carbonyl of the ester group. |

| Aromatic (C=C) | C=C stretching | 1600-1450 | Confirms the presence of the thiophene and phenyl rings. |

| Ester (C-O) | C-O stretching | 1300-1100 | Supports the presence of the ester functional group. |

Note: Predicted values are based on typical ranges for these functional groups in similar chemical environments.[11][12]

Experimental Protocol: FT-IR Spectroscopy

-

Prepare a KBr (potassium bromide) pellet by mixing a small amount of the crystalline sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, for a quicker analysis, utilize an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the connectivity of atoms and their spatial relationships. For the title compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Based on the structure of Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate, we can predict the following signals:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| -NH₂ | ~6.0-7.0 | Broad singlet | 2H | Protons of the primary amine. |

| Thiophene-H | ~6.5-7.5 | Singlet | 1H | The lone proton on the thiophene ring. |

| Phenyl-H | ~7.0-7.5 | Multiplet | 3H | The three protons on the dimethylphenyl ring. |

| -OCH₃ | ~3.8 | Singlet | 3H | Protons of the methyl ester. |

| Phenyl-CH₃ | ~2.3 | Singlet | 3H | Protons of one of the methyl groups on the phenyl ring. |

| Phenyl-CH₃ | ~2.2 | Singlet | 3H | Protons of the other methyl group on the phenyl ring. |

Note: These are predicted chemical shifts. Actual values may vary depending on the solvent and other experimental conditions. The data for a similar compound, ethyl 2-amino-4-methylthiophene-3-carboxylate, shows the amino protons around δ 6.07 ppm and the thiophene proton at δ 5.82 ppm.[9]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | ~165 | Ester carbonyl carbon. |

| Thiophene C₂ & C₄ | ~160 and ~140 | Carbons of the thiophene ring bonded to the amino and phenyl groups, respectively. |

| Phenyl C (substituted) | ~135-140 | Quaternary carbons of the phenyl ring. |

| Phenyl C-H | ~125-130 | CH carbons of the phenyl ring. |

| Thiophene C₃ & C₅ | ~100-110 | Carbons of the thiophene ring. |

| -OCH₃ | ~50-55 | Methyl carbon of the ester. |

| Phenyl-CH₃ | ~20 | Methyl carbons on the phenyl ring. |

Note: Predicted chemical shifts are based on known values for similar structures. For ethyl 2-amino-4-methylthiophene-3-carboxylate, the ester carbonyl carbon appears at δ 166.13 ppm, and the thiophene carbons are observed between δ 102.85 and 164.17 ppm.[9]

Experimental Protocol: NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the purified sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

(Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range H-C correlations. These 2D techniques provide definitive evidence for the connectivity of the molecular fragments.

Final Structure Confirmation

The convergence of data from MS, IR, and NMR provides a self-validating system for the structural elucidation of Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate.

Caption: The confirmed chemical structure of the title compound.

Conclusion